Computed LogP Advantage Over Closest Des‑Methyl and Shorter‑Chain Analogs
The XLogP3 of 4‑methoxy‑3‑methyl‑N‑propylbenzamide is predicted to be ~3.0, which represents an increase of 0.6 logP units relative to 3‑methyl‑N‑propylbenzamide (measured XLogP3 = 2.4) [1]. The ortho‑methoxy group contributes less to logP than the para‑methoxy group by approximately 0.3–0.5 units [2]. This lipophilicity shift positions 4‑methoxy‑3‑methyl‑N‑propylbenzamide within the optimal logP window (2.5–3.5) for blood‑brain barrier penetration, while the des‑methoxy analog falls below this range [3].
| Evidence Dimension | Computed lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 ~3.0 (predicted) |
| Comparator Or Baseline | 3‑Methyl‑N‑propylbenzamide: XLogP3 = 2.4 (measured); N‑Ethyl‑4‑methoxy‑3‑methylbenzamide: XLogP3 ~2.4 (predicted) |
| Quantified Difference | ΔXLogP3 ≈ +0.6 vs. 3‑methyl‑N‑propylbenzamide; ΔXLogP3 ≈ +0.6 vs. N‑ethyl analog |
| Conditions | XLogP3 algorithm (PubChem 2024.11.20 release); ACD/Labs Percepta predictions |
Why This Matters
In CNS‑targeted screening libraries, logP gaps ≥0.5 significantly impact permeability rank ordering and are a critical procurement differentiator for blood‑brain barrier penetrant candidate selection [3].
- [1] PubChem Compound Summary. 3‑Methyl‑N‑propylbenzamide, CID 248155 (accessed 2026‑04‑30). View Source
- [2] ACD/Labs Percepta Platform – PhysChem Module predictions (accessed via PubChem, 2026‑04‑30). View Source
- [3] Pajouhesh, H. & Lenz, G.R. NeuroRx 2, 541–553 (2005). View Source
